molecular formula C27H33N5O2PRu.PF6.NaPF6 B1191893 RuBi GABA trimethylphosphine

RuBi GABA trimethylphosphine

Cat. No.: B1191893
M. Wt: 904.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Modified version of RuBi-GABA. Suppresses cortical local field potential (LFP) activity in anesthetized mice after activation with a blue laser pulse;  inhibits neural activity.

Scientific Research Applications

1. Modulation of Neuronal Transmission

RuBi GABA, a caged compound, plays a crucial role in studying neuronal transmission in specific regions of a neuron. It involves binding the inhibitory neurotransmitter GABA to a caged group that inhibits interaction with its receptor site. Upon light absorption, the covalent bond of the caged molecule breaks, releasing GABA. This controlled release facilitates the investigation of its interaction with the receptor in a four-dimensional context (X, Y, Z, t), particularly useful in studying GABAA modulation in rat cerebellar neurons (Cozzolino et al., 2020).

2. Potential Treatment of Intractable Epilepsy

RuBi-GABA, when uncaged by blue light, has demonstrated potential as an alternative treatment for intractable epilepsy. Research on optimal concentrations and light intensity to achieve effective anti-seizure effects has been conducted, offering crucial data for future clinical studies (Wang et al., 2017).

3. Neural Activity Modulation with Microelectrode Arrays

RuBi-GABA has been applied to modulate neural activity in normal and epileptic rats using microelectrode arrays (MEAs). The compound's photolysis influenced neural spike and local field potential (LFP) recording, significantly inhibiting neural activity during seizures (Gao et al., 2019).

4. Optical Control of Focal Epilepsy

RuBi-GABA's ability to release GABA when exposed to blue light has shown promise in rapidly terminating paroxysmal activity in both in vitro and in vivo studies, highlighting its clinical potential in treating focal epilepsy (Yang et al., 2012).

5. Photorelease of GABA with Visible Light

RuBi-GABA has been used to achieve selective photorelease of GABA with visible light, offering advantages such as greater tissue penetration and less photo-toxicity. This approach is effective in inducing GABA-A receptor-mediated responses and has potential applications in GABA receptor mapping and optical silencing of neuronal firing (Rial Verde et al., 2008).

6. Targeted Modulation of Epileptiform Activities

Anti-CB1 antibody-modified liposomes have been developed to deliver RuBi-GABA to the hippocampus in epileptic rats. This targeted method resulted in significant reductions in neural firing rates and local field potentials, demonstrating its efficacy in suppressing hippocampal activities during seizures (Dai et al., 2020).

7. Electrophysiological Study of RuBi-GABA Side Products

An electrophysiological study investigated the effects of side products of RuBi-GABA uncaging on GABAA receptors. This research contributes to understanding the role of the “cage” molecules in modulating receptor activity (Gatta et al., 2022).

Properties

Molecular Formula

C27H33N5O2PRu.PF6.NaPF6

Molecular Weight

904.56

SMILES

NCCCC([O-])=O.CP(C)C.C1(C2=CC=CC=N2)=CC=CC=N1.C3(C4=CC=CC=N4)=CC=CC=N3.[Cl-].[Ru+2]

synonyms

RuBi-GABA-PMe3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.